

# Application Notes and Protocols for MD-222 Administration in Animal Models

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## Compound of Interest

Compound Name: MD-222  
Cat. No.: B15544443

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## For Researchers, Scientists, and Drug Development Professionals

Introduction:

**MD-222** is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase MDM2, a primary endogenous negative regulator of the p53 tumor suppressor.[1][2] By degrading MDM2, **MD-222** leads to the accumulation and activation of wild-type p53, thereby restoring its tumor-suppressive functions. [1] These application notes provide a summary of the available preclinical data and detailed protocols for the administration and dosage of MDM2 degraders in animal models, with a specific focus on the closely related and more potent analog, MD-224, for which in vivo data has been published.[3][4]

## Data Presentation

The following tables summarize the in vivo administration and dosage information for the MDM2 degrader MD-224, a close analog of **MD-222**, and a related MDM2 inhibitor, MI-1061, in a human leukemia xenograft model.

Table 1: In Vivo Administration and Dosage of MD-224 in a Mouse Xenograft Model

Compound	Animal Model	Cell Line	Administration Route	Dosage	Dosing Schedule	Observed Outcome	Reference
MD-224	Mouse	RS4;11 (Human Leukemia)	Intravenous (IV)	25 mg/kg	Every second day	Complete and durable tumor regression	
MD-224	Mouse	RS4;11 (Human Leukemia)	Intravenous (IV)	25 mg/kg	Single dose	Effective MDM2 degradation and p53 activation in tumor tissue for >24 hours	

Table 2: In Vivo Administration and Dosage of a Comparative MDM2 Inhibitor

Compound	Animal Model	Cell Line	Administration Route	Dosage	Dosing Schedule	Observed Outcome	Reference
MI-1061	Mouse	RS4;11 (Human Leukemia)	Oral (PO)	100 mg/kg	Daily	Tumor growth inhibition	

## Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of MDM2 degraders in animal models, based on published preclinical studies of MD-224.

### Protocol 1: Evaluation of In Vivo Antitumor Efficacy of MD-224 in a Human Leukemia Xenograft Model

Objective: To assess the antitumor activity of MD-224 in a mouse xenograft model of human leukemia.

Materials:

- MD-224
- Vehicle solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)
- Female immunodeficient mice (e.g., NOD-SCID)
- RS4;11 human leukemia cells
- Matrigel
- Calipers
- Sterile syringes and needles

Procedure:

- Cell Culture: Culture RS4;11 cells in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.
- Tumor Implantation:
  - Harvest and resuspend RS4;11 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
  - Subcutaneously inject  $5 \times 10^6$  cells in a volume of 100  $\mu$ L into the flank of each mouse.

- Tumor Growth Monitoring:
  - Allow tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).
  - Measure tumor volume every other day using calipers and the formula: Tumor Volume = (Length x Width<sup>2</sup>) / 2.
- Animal Grouping and Treatment:
  - Randomize mice into treatment and control groups (n ≥ 5 per group).
  - Treatment Group: Administer MD-224 at a dose of 25 mg/kg via intravenous (IV) injection every second day.
  - Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
- Data Collection and Analysis:
  - Continue treatment and tumor monitoring for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
  - Record animal body weights as an indicator of toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
  - Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.

## Protocol 2: Pharmacodynamic Analysis of MDM2 Degradation and p53 Activation In Vivo

Objective: To determine the effect of a single dose of MD-224 on MDM2 protein levels and p53 activation in tumor tissue.

Materials:

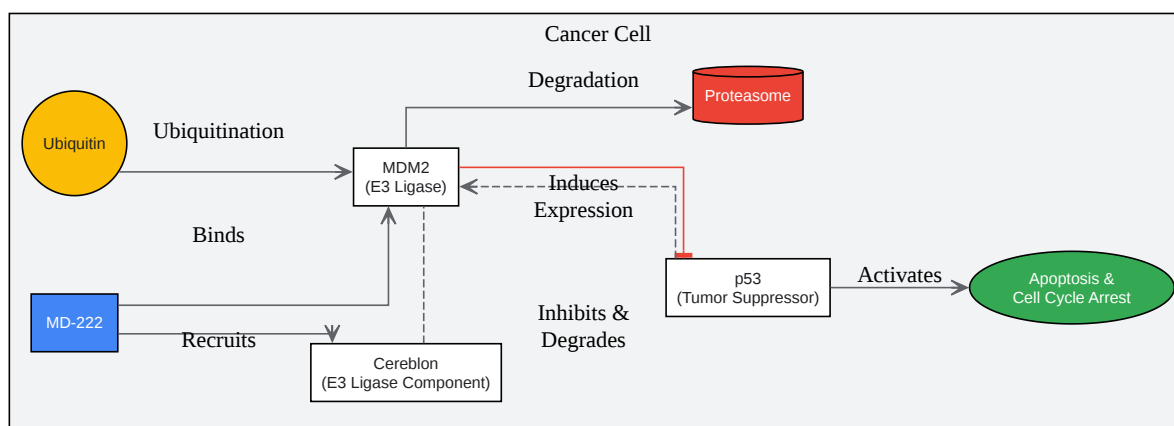
- MD-224
- Vehicle solution
- Tumor-bearing mice (as prepared in Protocol 1)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Equipment for Western blotting

#### Procedure:

- Treatment:
  - Once tumors reach the desired size, administer a single dose of MD-224 (25 mg/kg, IV) to a cohort of mice.
  - Administer vehicle to a control cohort.
- Tissue Collection:
  - At various time points post-injection (e.g., 2, 8, 24, 48 hours), euthanize a subset of mice from each group.
  - Excise the tumors and snap-freeze them in liquid nitrogen or immediately process for protein extraction.
- Protein Extraction and Western Blotting:
  - Homogenize the tumor tissue in lysis buffer to extract total protein.
  - Determine protein concentration using a standard assay (e.g., BCA assay).
  - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
  - Probe the membrane with primary antibodies against MDM2, p53, and p21 (a p53 target gene). Use an antibody against a housekeeping protein (e.g., GAPDH,  $\beta$ -actin) as a loading control.

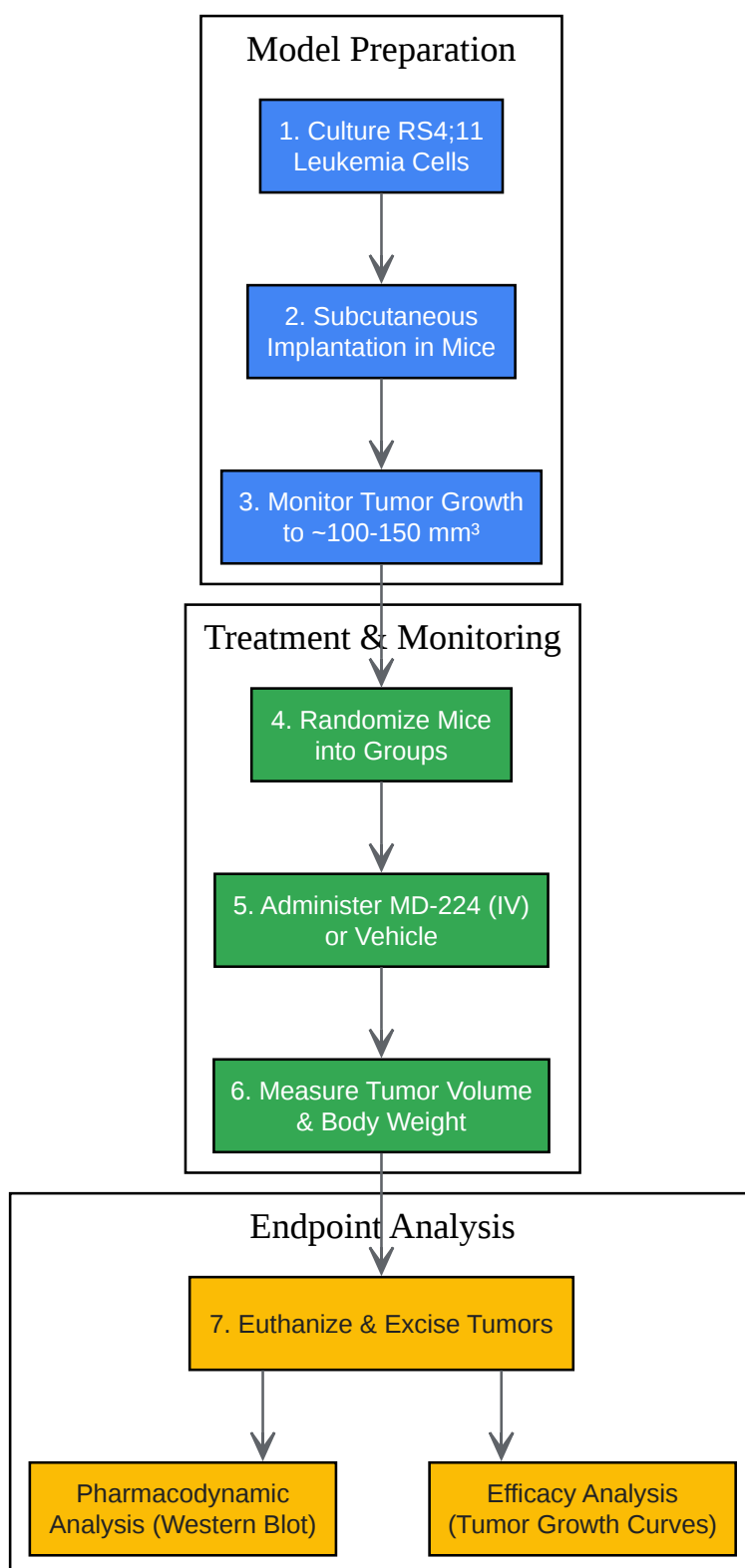
- Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
- Analysis:
  - Quantify the band intensities to determine the relative levels of MDM2, p53, and p21 at each time point compared to the vehicle-treated controls.

## Mandatory Visualization



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Caption: Mechanism of action of **MD-222** as a PROTAC degrader of MDM2.



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Caption: Workflow for in vivo efficacy studies of MDM2 degraders.

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